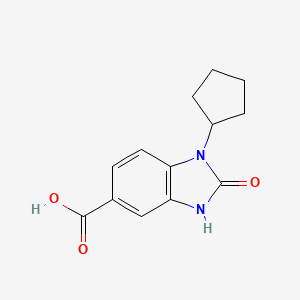

1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Description

1-Cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS: 846562-87-6) is a benzodiazepine derivative featuring a cyclopentyl substituent at the N1 position and a carboxylic acid group at the C5 position of the fused benzodiazole ring. Its molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.27 g/mol . The cyclopentyl group introduces steric bulk and lipophilicity, which can influence solubility, pharmacokinetics, and receptor-binding properties.

Properties

IUPAC Name |

1-cyclopentyl-2-oxo-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-12(17)8-5-6-11-10(7-8)14-13(18)15(11)9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPXZVQETNPJTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the benzodiazole core. One common approach is the cyclization of o-phenylenediamine with a cyclopentyl carboxylic acid derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen functionalities.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

This compound has found applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Its derivatives may exhibit pharmacological activities, making it a potential candidate for drug development.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Steric Effects : Bulky groups (cyclopentyl, bromophenyl) may hinder interactions with sterically sensitive binding pockets, whereas methyl or cyclopropyl groups offer better accessibility .

- Electronic Effects : Electron-withdrawing groups (e.g., bromine in the 2-bromophenyl analog) can modulate electron density in the benzodiazole core, affecting reactivity and receptor affinity .

Spectroscopic and Computational Insights

- IR/NMR : The carbonyl stretch (C=O) in the target compound appears near 1700 cm⁻¹, similar to other oxo derivatives. Cyclopentyl protons produce distinct multiplet signals in the 1.5–2.5 ppm range in ¹H-NMR, differentiating it from smaller substituents .

- DFT Studies : Computational models () predict that bulky substituents like cyclopentyl stabilize the benzodiazole core through hyperconjugation, whereas electron-withdrawing groups (e.g., bromine) reduce HOMO-LUMO gaps, increasing reactivity .

Biological Activity

1-Cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

- PubChem CID : 28398098

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase cascades. This was demonstrated in various human cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via p53 |

| U-937 | 2.41 | Caspase activation |

| CEM-C7 | Sub-micromolar | Cytotoxicity |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against different pathogens is still being compiled.

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects of this compound. It may help in mitigating oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The results indicated that the compound significantly reduced cell viability at concentrations lower than those required for standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth effectively at certain concentrations, supporting its potential as a therapeutic agent against infections .

Research Findings and Future Directions

The research surrounding this compound is still in its early stages. However, findings suggest that further structural modifications could enhance its biological activity and selectivity towards target cells.

Q & A

Q. What are the key synthetic routes for 1-cyclopentyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of precursors such as substituted o-phenylenediamine derivatives. A common approach involves reacting cyclopentylamine with a carbonyl-containing benzodiazole precursor under acidic or basic conditions . For example, cyclization of 5-carboxy-1,3-benzodiazole derivatives with cyclopentyl halides in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound. Reaction optimization (e.g., solvent polarity, temperature) is critical: higher yields (>70%) are achieved using polar aprotic solvents (DMF) at 80–100°C . Contradictions in reported yields (e.g., 60–85%) may arise from variations in purification methods (e.g., column chromatography vs. crystallization) .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify cyclopentyl proton signals (δ 1.5–2.5 ppm) and benzodiazole carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) .

- X-ray Crystallography : Resolves dihydrobenzodiazole ring conformation and cyclopentyl substitution geometry (e.g., chair vs. boat configurations) .

- HPLC-MS : Validates purity (>95%) and molecular weight (C₁₁H₁₀N₂O₃, MW 218.21 g/mol) .

Q. What biological activities are associated with benzodiazole derivatives, and how is this compound screened for similar properties?

- Methodological Answer : Benzodiazoles exhibit antimicrobial, anti-inflammatory, and anticancer activities via enzyme inhibition (e.g., COX-2, topoisomerases) . For this compound:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Enzyme inhibition : Evaluate binding to kinases or proteases via fluorescence polarization or SPR .

- Mechanistic studies : Apoptosis induction can be assessed via flow cytometry (Annexin V/PI staining) .

Advanced Research Questions

Q. How do computational studies (e.g., molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., cyclin-dependent kinases) due to the compound’s cyclopentyl group .

- Docking Software : Use AutoDock Vina or Schrödinger Suite. Key interactions include hydrogen bonding between the carboxylic acid group and Arg residues, and hydrophobic packing of the cyclopentyl ring .

- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

Q. What strategies resolve contradictions in reported biological activity data for benzodiazole derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5–50 µM) may arise from:

- Cell line variability : Use standardized panels (e.g., NCI-60) and normalize to reference drugs .

- Compound stability : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C) .

- Off-target effects : Employ CRISPR-Cas9 knockout models to confirm target specificity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced pharmacokinetics?

- Methodological Answer :

- Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to increase metabolic stability .

- Solubility : Replace cyclopentyl with polar substituents (e.g., morpholine) while retaining potency .

- Pharmacokinetic profiling : Measure logP (target ~2.5), plasma protein binding (SPR), and CYP450 inhibition (microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.